molecular formula C12H13NO2 B2915288 6,7-dimethoxynaphthalen-2-amine CAS No. 56517-29-4

6,7-dimethoxynaphthalen-2-amine

Cat. No.: B2915288
CAS No.: 56517-29-4
M. Wt: 203.241
InChI Key: JQGSFVRQRHRJRX-UHFFFAOYSA-N
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Description

6,7-Dimethoxynaphthalen-2-amine is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is a derivative of naphthalene, featuring two methoxy groups at the 6 and 7 positions and an amine group at the 2 position. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxynaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.

    Methoxylation: Introduction of methoxy groups at the 6 and 7 positions. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Amination: Introduction of the amine group at the 2 position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxynaphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxynaphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxynaphthalen-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxynaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and amine functionality make it a versatile intermediate for various synthetic applications .

Biological Activity

6,7-Dimethoxynaphthalen-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights from various studies.

Chemical Structure and Properties

This compound is a substituted naphthalene derivative with two methoxy groups at the 6 and 7 positions and an amino group at the 2 position. Its molecular formula is C12H13NO2C_{12}H_{13}NO_2, and it has a molecular weight of 203.24 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown that it possesses inhibitory effects against various bacterial strains. For instance, it has been noted to be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest in specific phases, which may be attributed to its ability to interfere with signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AntimicrobialBroad-spectrum activityEffective against various bacterial strains
AnticancerInhibits cancer cell growthInduces apoptosis in cancer cell lines

Detailed Research Findings

  • Antimicrobial Studies : A study highlighted that this compound demonstrated an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.
  • Anticancer Mechanism : In research focusing on human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key targets involved in cancer progression, such as tubulin and various kinases, providing a rationale for its observed biological activities .

Properties

IUPAC Name

6,7-dimethoxynaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGSFVRQRHRJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56517-29-4
Record name 6,7-dimethoxynaphthalen-2-amine
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